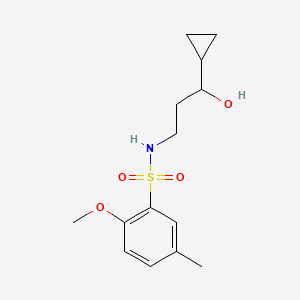

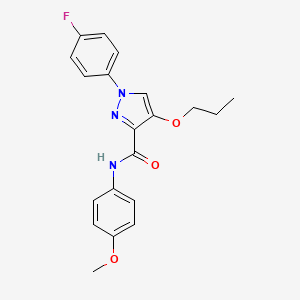

![molecular formula C18H21N5O2S B2408474 1-((6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(对甲苯基)甲基)哌啶-4-甲酰胺 CAS No. 868219-44-7](/img/structure/B2408474.png)

1-((6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(对甲苯基)甲基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones . The specific synthesis pathway for “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” is not available in the literature I have access to.Molecular Structure Analysis

1,2,4-Triazoles have a planar molecular structure with two tautomeric forms. The 1H-1,2,4-triazole form is more stable than the 4H-1,2,4-triazole form .科学研究应用

抗菌活性

- 合成和药理学评估:一项研究展示了各种噻唑-[1,2,4]三唑并[1,5-a]吡啶衍生物的合成,包括与所讨论化合物相似的化合物,并评估了它们的抗菌和抗真菌活性。这些化合物对大肠杆菌、金黄色葡萄球菌和白色念珠菌等微生物表现出显着的生物活性 (Suresh, Lavanya, & Rao, 2016).

正性肌力作用

- 正性肌力评估:另一项研究合成了 1,2,4-三唑并[4,3-a]喹啉-7-基哌啶-4-甲酰胺的衍生物,评估了它们的正性肌力活性。发现这些化合物可以增强离体兔心脏制剂中的每搏输出量,表明潜在的心血管应用 (Liu et al., 2009).

新型合成方法

- 微波辅助合成:使用传统和微波技术合成异噻唑并吡啶、吡啶噻嗪和吡啶噻氮平的研究包括与查询化合物在结构上相似的化合物。与传统方法相比,这些方法在更短的时间内提供了更高的产率 (Youssef, Azab, & Youssef, 2012).

可溶性环氧化物水解酶抑制

- 抑制剂的发现:一项研究确定了 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺可溶性环氧化物水解酶抑制剂,这对于高效和 P450 选择性至关重要。这项研究突出了该化合物在各种疾病模型中的潜在作用 (Thalji et al., 2013).

抗肿瘤和抗菌活性

- 合成的构建模块:用作合成具有抗肿瘤和抗菌活性的吡唑的构建模块的烯胺酮包括与查询化合物在结构上相关的化合物。一些合成的化合物对某些癌细胞系表现出与标准药物相当的效果 (Riyadh, 2011).

5-HT2 拮抗剂活性

- 双环衍生物评估:对双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物的研究评估了它们的 5-HT2 和 α1 受体拮抗剂活性。这些发现表明在神经精神疾病中潜在的治疗应用 (Watanabe et al., 1992).

作用机制

Target of Action

The compound 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a derivative of thiazole and triazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would likely result in changes to these biological activities.

Biochemical Pathways

Thiazole derivatives have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the thiazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of the compound, such as its solubility and lipophilicity, may be influenced by environmental factors such as ph and temperature .

安全和危害

While some 1,2,4-triazoles are used in medicine and are generally safe under prescribed conditions, others can have adverse effects such as hepatotoxicity and hormonal problems . The safety and hazards of “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” are not available in the literature I have access to.

未来方向

属性

IUPAC Name |

1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-11-2-4-12(5-3-11)14(22-8-6-13(7-9-22)16(19)24)15-17(25)23-18(26-15)20-10-21-23/h2-5,10,13-14,25H,6-9H2,1H3,(H2,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHAWSQZEAIBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

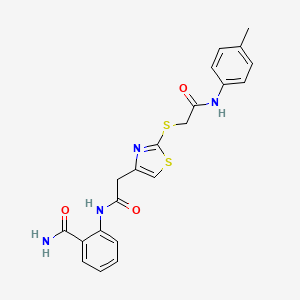

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

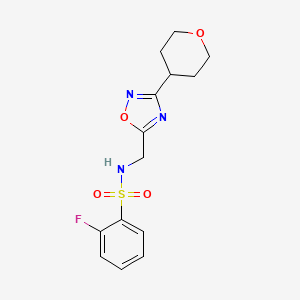

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)

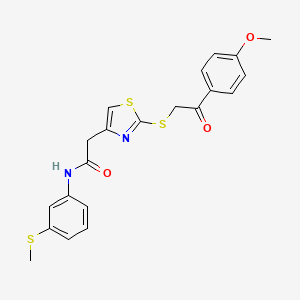

![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)

![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)

![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)